Studies suggest 6-M-TETRA exhibits low cytotoxicity, meaning it has minimal harmful effects on living cells, making it a potentially viable material for drug delivery systems in contact with biological tissues [].
6-M-TETRA possesses a dual nature, having both hydrophobic (water-fearing) and hydrophilic (water-loving) regions in its molecular structure. This allows it to interact with both water and oil-based environments, enabling the encapsulation of various drugs for targeted delivery [].
The presence of the methyl group (CH3) in 6-M-TETRA's structure allows for chemical modifications, enabling researchers to tailor its properties for specific drug delivery applications [].
These properties make 6-M-TETRA a promising candidate for developing various drug delivery systems, including:
Microscopic spheres composed of a lipid bilayer (similar to cell membranes) can be formed using 6-M-TETRA, potentially encapsulating drugs for targeted delivery within the body [].
Microscopic structures formed by self-assembling amphiphilic polymers, like 6-M-TETRA, can be used to encapsulate and deliver drugs to specific tissues [].
Beyond drug delivery, 6-M-TETRA finds applications in organic synthesis, a branch of chemistry focused on creating new organic compounds.
Due to its polarity and ability to dissolve various compounds, 6-M-TETRA can be used as a solvent in organic reactions, facilitating the efficient mixing and interaction of reactants [].
6-M-TETRA can participate in specific organic reactions, acting as a building block or reagent for the synthesis of more complex molecules [].
6-Methyl-2,5,7,10-tetraoxaundecane is an organic compound with the molecular formula C8H18O4 and a molecular weight of approximately 178.229 g/mol. It is characterized by a linear undecane backbone with four ether functional groups located at positions 2, 5, 7, and 10, along with a methyl group at position 6. This structure imparts unique physical and chemical properties, making it a versatile compound in various applications. The compound is typically synthesized and is not found naturally in significant quantities.
These reactions highlight its utility as a reagent in organic synthesis.
The synthesis of 6-Methyl-2,5,7,10-tetraoxaundecane typically involves multi-step organic reactions. Common methods include:
These methods allow for the controlled synthesis of the compound while optimizing yields.
6-Methyl-2,5,7,10-tetraoxaundecane has several applications:
Interaction studies involving 6-Methyl-2,5,7,10-tetraoxaundecane focus on its role as a solvent and its compatibility with various reagents. Investigations have shown that it can enhance reaction rates in certain catalytic processes while maintaining stability under various conditions. Its low volatility also minimizes evaporative losses during reactions.
Several compounds share structural similarities with 6-Methyl-2,5,7,10-tetraoxaundecane. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,5,7,10-Tetraoxaundecane | C7H16O4 | Lacks methyl group; used similarly as a solvent |
1-Methyl-2,5-dioxane | C6H12O2 | Contains fewer ether groups; lower boiling point |
1-Ethoxy-2-methoxyethane | C8H18O3 | Similar functionality but different alkyl groups |
Diethylene glycol dimethyl ether | C8H18O4 | Similar structure; used in industrial applications |
The uniqueness of 6-Methyl-2,5,7,10-tetraoxaundecane lies in its specific arrangement of ether groups and the presence of the methyl group at position 6. This configuration enhances its solubility properties and makes it particularly useful in specialized applications within organic synthesis and material science.